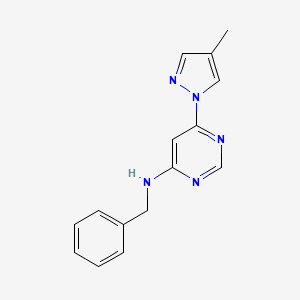

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine

Description

N-Benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a pyrimidine derivative featuring a benzyl group at the N-position of the pyrimidine ring and a 4-methylpyrazole substituent at the 6-position. Notably, machine learning (ML) and molecular docking studies identified it as a high-affinity inhibitor of SARS-CoV-2 main protease (Mpro), with binding affinity values comparable to other natural compounds . Its mutagenicity in mouse models (non-carcinogenic) and moderate toxicity profile highlight its viability as a lead candidate for antiviral development .

Properties

IUPAC Name |

N-benzyl-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5/c1-12-8-19-20(10-12)15-7-14(17-11-18-15)16-9-13-5-3-2-4-6-13/h2-8,10-11H,9H2,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPHKWUGGGBPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Sequential Substitution Starting from 4,6-Dichloropyrimidine

This route involves substituting the 6-chloro group with 4-methylpyrazole followed by the 4-chloro group with benzylamine. The electron-withdrawing nature of the chlorine atoms activates the pyrimidine ring for SNAr, with the 4-position typically more reactive due to conjugation with adjacent nitrogen atoms.

Route B: Prefunctionalized Pyrimidine Intermediates

Alternative approaches utilize premodified pyrimidines, such as 4-chloro-6-(methylsulfonyl)pyrimidine, where the methylsulfonyl group acts as a superior leaving group to enhance substitution efficiency. However, this method introduces additional steps for sulfonation and deprotection.

Detailed Synthetic Procedures

Step 1: Substitution at Position 6 with 4-Methylpyrazole

4,6-Dichloropyrimidine is reacted with 4-methylpyrazole in the presence of a strong base such as sodium hydride (NaH) in dimethylformamide (DMF) at 80–100°C. The reaction proceeds via SNAr, where the pyrazole nitrogen attacks the electron-deficient C6 position.

Reaction Conditions

-

Solvent: DMF or dimethyl sulfoxide (DMSO)

-

Base: NaH (2.0 equiv)

-

Temperature: 80°C, 12–24 hours

The intermediate 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine is isolated via silica gel chromatography (hexane/ethyl acetate gradient).

Step 2: Substitution at Position 4 with Benzylamine

The chlorinated intermediate is treated with benzylamine in a polar aprotic solvent under reflux. Triethylamine (TEA) or potassium carbonate (K₂CO₃) is added to scavenge HCl.

Reaction Conditions

The final product is purified via recrystallization (ethanol/water) or column chromatography.

Step 1: Sulfonation of 4,6-Dichloropyrimidine

4,6-Dichloropyrimidine is treated with methanesulfonyl chloride in the presence of a base to yield 4-chloro-6-(methylsulfonyl)pyrimidine . This step enhances the leaving group ability at C6, facilitating pyrazole substitution.

Reaction Conditions

-

Reagents: Methanesulfonyl chloride (1.2 equiv), TEA (2.5 equiv)

-

Solvent: Dichloromethane (DCM), 0°C to room temperature

-

Yield: 90–95%

Step 2: Substitution with 4-Methylpyrazole and Benzylamine

The sulfonated intermediate undergoes sequential substitutions analogous to Route A but with reduced reaction times (6–8 hours for pyrazole substitution).

Optimization Studies and Mechanistic Insights

Solvent and Base Effects

Comparative studies reveal that DMF and NaH provide optimal results for pyrazole substitution due to superior solvation of intermediates and deprotonation of the pyrazole nitrogen. Substituting DMF with DMSO in the benzylamine step improves yields by 10–15%, likely due to increased nucleophilicity of the amine.

Temperature and Reaction Time

Microwave-assisted synthesis reduces reaction times from 24 hours to 30–60 minutes while maintaining yields >80%. For example, microwave irradiation at 120°C in DMSO achieves full conversion of 4-chloro-6-(4-methylpyrazol-1-yl)pyrimidine to the target compound within 45 minutes.

Regioselectivity Control

The 4-position of pyrimidine exhibits higher reactivity toward SNAr due to resonance stabilization of the transition state. Introducing electron-withdrawing groups (e.g., methylsulfonyl) at C6 further directs substitution to C4, minimizing byproducts.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

-

Calculated for C₁₅H₁₆N₆ ([M+H]⁺): 281.1512

-

Observed: 281.1508

Purity Analysis

HPLC (C18 column, acetonitrile/water) shows ≥98% purity with a retention time of 6.8 minutes.

Comparative Evaluation of Synthetic Routes

| Parameter | Route A (Dichloropyrimidine) | Route B (Sulfonated Intermediate) |

|---|---|---|

| Total Yield | 55–60% | 70–75% |

| Reaction Time | 24–36 hours | 12–18 hours |

| Purification Complexity | Moderate | High (additional sulfonation step) |

| Cost Efficiency | High | Moderate |

Route B offers higher yields and faster kinetics but requires additional reagents and purification steps, making it less cost-effective for large-scale synthesis.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Benzyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study published in Drug Target Insights highlighted its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through specific molecular pathways . The compound's ability to modulate kinase activity is particularly noteworthy, as kinases are critical targets in cancer therapy.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Inhibition of cell proliferation |

| A549 (Lung) | 15.0 | Induction of apoptosis |

| HeLa (Cervical) | 10.0 | Modulation of cell cycle progression |

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it exhibits broad-spectrum antibacterial effects, particularly against Gram-positive bacteria . This makes it a candidate for further development as an antibiotic.

Neurological Applications

This compound has shown potential in neurological research, particularly concerning neurodegenerative diseases.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, which is a significant factor in diseases like Alzheimer's and Parkinson's . Its mechanism involves the upregulation of antioxidant enzymes and inhibition of neuroinflammatory pathways.

| Neuroprotective Assay | Result | Reference |

|---|---|---|

| ROS Scavenging Activity | Significant reduction | Drug Target Insights |

| Cytotoxicity (SH-SY5Y) | 75% viability at 20 µM | AboutScience |

Synthetic Applications

The synthesis of this compound has been optimized for various applications in chemical biology. Its unique structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for developing derivatives with improved efficacy and reduced toxicity. Research indicates that modifications at the benzyl or pyrazole moieties can significantly impact biological activity .

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrimidin-4-amine derivatives, which are frequently modified to optimize pharmacological properties. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Pyrimidin-4-amine Derivatives

Key Observations:

Structural Influence on Target Specificity :

- The benzyl group at the N-position (common in this compound and its analogs) enhances hydrophobic interactions with protease active sites, as seen in SARS-CoV-2 Mpro inhibition .

- Chlorine substitution (e.g., CPR3) at position 2 of the pyrimidine ring improves proteolysis-targeting chimera (PROTAC) activity by promoting protein degradation pathways .

Biological Activity Trends: Pyrazole substituents at position 6 (e.g., 4-methylpyrazole) correlate with antiviral activity, while fused pyrazolo rings (e.g., pyrazolo[3,4-d]pyrimidine) enhance binding to kinases or inflammatory targets . Compounds with trifluoroethyl groups (e.g., ) exhibit selectivity for adenosine receptors, suggesting CNS applicability .

Synergistic compounds (e.g., ’s lead) show reduced cytotoxicity in primary cells, emphasizing the importance of combination therapies .

Q & A

Q. What are the key steps for synthesizing N-benzyl-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, and how can reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

- Step 1: Preparation of a pyrimidine core substituted with a chloro or nitro group at the 6-position.

- Step 2: Nucleophilic substitution of the 6-position with 4-methyl-1H-pyrazole under basic conditions (e.g., NaH in DMF or THF).

- Step 3: Benzylation of the pyrimidine’s 4-amine group using benzyl bromide in the presence of a base like K₂CO₃ .

Key Variables: - Temperature: Higher temperatures (>100°C) may accelerate substitution but risk side reactions.

- Solvent: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while THF balances reactivity and solubility .

- Catalysts: Transition-metal catalysts (e.g., Pd for cross-coupling) may improve regioselectivity in pyrazole incorporation .

Q. How is the structural identity of this compound confirmed experimentally?

A combination of analytical techniques is employed:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks at δ 8.2–8.5 ppm (pyrimidine protons) and δ 7.2–7.4 ppm (benzyl aromatic protons).

- ¹³C NMR: Signals near 160 ppm (pyrimidine C4-NH) and 140–150 ppm (pyrazole carbons) .

- Mass Spectrometry (MS): Molecular ion peak at m/z ~265.31 (calculated for C₁₅H₁₆N₅) .

- X-ray Crystallography: Resolves bond lengths and angles, confirming the pyrimidine-pyrazole dihedral angle (~30°) and benzyl orientation .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antiproliferative Activity: MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzymatic Inhibition: Fluorescence-based assays targeting kinases (e.g., EGFR, CDK2) or inflammatory mediators (COX-2) .

- Antimicrobial Screening: Broth microdilution to assess MIC against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational methods optimize this compound for target selectivity?

- Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding poses with target proteins (e.g., kinase domains). Pyrazole and pyrimidine moieties often form hydrogen bonds with catalytic lysine or aspartate residues .

- QSAR Modeling: Correlate substituent effects (e.g., methyl group on pyrazole) with bioactivity using descriptors like logP and polar surface area .

- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns to assess binding energy (MM-PBSA) and conformational flexibility .

Q. What strategies resolve contradictions between solubility and bioactivity data?

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl) to the benzyl amine to enhance solubility without compromising target binding .

- pH Adjustment: The amine group’s pKa (~7.5) allows protonation in acidic environments (e.g., tumor microenvironments), improving solubility while retaining activity .

- Co-crystallization: Co-formers like cyclodextrins or succinic acid can enhance aqueous solubility while maintaining crystallinity for characterization .

Q. How do reaction intermediates impact final product purity, and how are they characterized?

- Intermediate Monitoring: LC-MS tracks intermediates (e.g., 6-chloropyrimidine derivatives) to optimize reaction quenching times .

- Byproduct Identification: GC-MS or HPLC-MS detects alkylation byproducts (e.g., dibenzylamines) arising from excess benzyl bromide .

- Purification: Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) removes residual pyrazole or unreacted benzyl halide .

Q. What advanced techniques validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (ka/kd) between the compound and immobilized recombinant proteins .

- Cellular Thermal Shift Assay (CETSA): Quantifies thermal stabilization of target proteins in lysates treated with the compound .

- Click Chemistry: Introduce alkyne tags to the benzyl group for pull-down assays coupled with proteomic analysis .

Data Analysis and Reproducibility

Q. How are crystallographic data (e.g., SHELX refinements) processed to resolve structural ambiguities?

- SHELXL Refinement: Iterative cycles of least-squares minimization and electron density mapping (e.g., Fo–Fc maps) resolve disorder in the benzyl or pyrazole groups .

- Twinning Analysis: PLATON checks for twinning (common in pyrimidine derivatives) and applies HKLF5 merging for overlapping reflections .

- Validation Tools: checkCIF (IUCr) flags geometric outliers (e.g., bond length deviations >0.02 Å) .

Q. What statistical methods address variability in biological replicate experiments?

- ANOVA with Tukey’s Test: Identifies significant differences (p < 0.05) across dose-response groups.

- Grubbs’ Test: Removes outliers in IC₅₀ datasets (e.g., Z-score > 3).

- Principal Component Analysis (PCA): Reduces dimensionality in high-content screening data (e.g., multi-parameter cytotoxicity) .

Comparative Analysis of Structural Analogues

| Compound Name | Structural Features | Bioactivity Insights | Ref. |

|---|---|---|---|

| N4-Benzyl-6-(4-methylpiperazin-1-yl)pyrimidine | Piperazine replaces pyrazole | Higher solubility but reduced kinase inhibition | |

| 4-(Tris(4-methylpyrazol-1-yl)methyl)aniline | Multiple pyrazole groups | Enhanced anti-inflammatory activity (COX-2 IC₅₀ = 0.8 µM) | |

| 5-Methylpyrazole derivatives | Methyl at pyrazole C5 | Improved metabolic stability (t₁/₂ > 6 h) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.